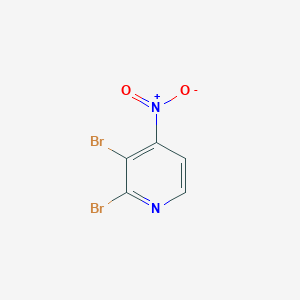

2,3-Dibromo-4-nitropyridine

描述

Overview of Halogenated Nitropyridine Derivatives in Contemporary Organic Synthesis

Halogenated nitropyridines are a class of organic compounds that have garnered significant attention in modern organic synthesis. These molecules are characterized by a pyridine (B92270) ring substituted with one or more halogen atoms and at least one nitro group. The presence of both electron-withdrawing nitro groups and versatile halogen substituents makes them valuable building blocks for the synthesis of more complex heterocyclic compounds. The nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the halogenated positions.

This reactivity profile allows for a wide range of chemical transformations. For instance, the bromine atoms in compounds like 2,4-dibromo-3-nitropyridine (B40219) can be selectively substituted by various nucleophiles, including amines, thiols, and alkoxides. Furthermore, the nitro group itself can be reduced to an amino group, providing another site for functionalization. This versatility has led to their use as intermediates in the preparation of pharmaceuticals and agrochemicals.

The strategic placement of halogen and nitro groups on the pyridine ring influences the regioselectivity of subsequent reactions. For example, in 4-substituted nitroarenes, vicarious nucleophilic substitution (VNS) typically occurs ortho to the nitro group. organic-chemistry.org In contrast, 2- and 3-substituted nitroarenes often yield mixtures of ortho and para substitution products. organic-chemistry.org The development of efficient synthetic methods, such as transition metal-catalyzed cross-coupling reactions, has further expanded the utility of halogenated nitropyridines in constructing highly functionalized pyridine and bipyridine architectures. semanticscholar.org These structures are of interest for their potential applications in coordination chemistry and materials science. semanticscholar.org

Significance of the Pyridine Nucleus as a Scaffold in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental and highly significant scaffold in chemical research, particularly within medicinal chemistry and drug discovery. enpress-publisher.comrsc.orgrsc.org Its prevalence is underscored by the fact that it forms the core structure of over 7,000 existing drug molecules. rsc.org The inclusion of a nitrogen atom in the aromatic ring imparts unique properties compared to its carbocyclic analog, benzene (B151609). Pyridine is a polar and ionizable molecule, which can enhance the solubility and bioavailability of less soluble compounds. enpress-publisher.com

The versatility of the pyridine nucleus stems from its ability to be readily modified through various chemical reactions, making it an attractive starting material for structural alterations in the quest for new therapeutic agents. enpress-publisher.com Pyridine and its derivatives are key components in a wide array of FDA-approved drugs, targeting a diverse range of diseases. rsc.orgnih.gov This includes applications as antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, and anti-inflammatory agents. nih.gov

Beyond pharmaceuticals, pyridine derivatives are also crucial in agrochemicals, serving as insecticides, fungicides, and herbicides. enpress-publisher.com The adaptability of the pyridine scaffold allows for the creation of a vast chemical space for drug design, with ongoing research continually uncovering new biological activities and applications. rsc.orgglobalresearchonline.net The development of novel synthetic methodologies, such as cobalt-catalyzed [2+2+2] cycloaddition reactions, further facilitates the construction of multi-substituted pyridines, expanding the library of potential drug candidates. rsc.orgresearchgate.net

Research Impetus and Scope for Investigations into 2,3-Dibromo-4-nitropyridine

The impetus for investigating this compound stems from the broader interest in functionalized pyridines as versatile intermediates in organic synthesis. While specific research on this compound is not extensively detailed in the provided search results, the reactivity and potential applications can be inferred from related halogenated nitropyridines. The arrangement of two bromine atoms and a nitro group on the pyridine ring presents a unique combination of reactive sites, offering significant potential for the synthesis of novel and complex molecular architectures.

The primary research interest in such a compound would lie in its utility as a building block. The two bromine atoms at positions 2 and 3, and the nitro group at position 4, create a distinct electronic and steric environment that can be exploited for selective chemical transformations. For instance, nucleophilic aromatic substitution reactions are expected to be a key area of investigation, exploring the differential reactivity of the two bromine atoms. The electron-withdrawing nature of the nitro group at the 4-position would activate the ring for such substitutions.

Furthermore, the potential for the nitro group to undergo reduction to an amine would open up another avenue for derivatization, allowing for the introduction of a wide range of functional groups. The resulting aminodibromopyridines could serve as precursors to fused heterocyclic systems or as ligands for metal complexes. The development of synthetic routes to this compound and the systematic study of its reactions with various nucleophiles and under different reaction conditions would constitute a significant area of research. The exploration of its utility in the synthesis of biologically active molecules or materials with interesting photophysical properties would also be a logical extension of such investigations.

Contextualization within Existing Literature on Substituted Pyridines

The study of this compound fits within the extensive and ever-growing body of literature on substituted pyridines. The synthesis and reactions of substituted pyridines have been a cornerstone of heterocyclic chemistry for over a century. Early work focused on fundamental reactions and the preparation of simple derivatives. researchgate.net Over time, the focus has shifted towards the development of more sophisticated and efficient synthetic methods to access highly functionalized pyridines with specific substitution patterns.

Modern literature highlights the importance of transition metal-catalyzed reactions, such as the Stille coupling, for the selective functionalization of brominated pyridines. semanticscholar.org These methods have proven invaluable for creating complex molecules with applications in materials science and coordination chemistry. semanticscholar.org Additionally, the development of one-pot synthetic procedures, like the tandem nucleophilic substitution and N-oxide reduction of nitroazine N-oxides, demonstrates the ongoing effort to create more practical and scalable routes to substituted pyridines. semanticscholar.org

The reactivity of nitropyridines, in particular, has been a subject of significant investigation. Studies on the nucleophilic substitution reactions of bromo-nitropyridines have revealed interesting phenomena such as nitro-group migration, highlighting the complex interplay of electronic effects within the pyridine ring. clockss.org Furthermore, the selective substitution of the nitro group itself in the presence of other leaving groups has been observed, offering another tool for synthetic chemists. nih.gov The investigation of this compound would, therefore, contribute to this rich field by providing new insights into the reactivity of a previously less-explored substitution pattern and potentially enabling the synthesis of novel pyridine-based compounds.

Interactive Data Table: Properties of Related Halogenated Nitropyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Bromo-4-nitropyridine (B184007) | 6945-67-1 | C5H3BrN2O2 | 202.99 | Intermediate in synthesis. nih.gov |

| 2,4-Dibromo-3-nitropyridine | 121263-10-3 | C5H2Br2N2O2 | 281.89 | Intermediate in pharmaceuticals and agrochemicals. |

| 2,5-Dibromo-3-nitropyridine | 15862-37-0 | C5H2Br2N2O2 | 281.89 | Used in synthesis of 5-bromo-3-nitropyridine-2-carbonitrile. |

| 3-Bromo-4-nitropyridine (B1272033) N-oxide | C5H3BrN2O3 | Precursor for the synthesis of 3-bromo-4-nitropyridine. clockss.org | ||

| 4-Nitropyridine (B72724) | 1122-61-8 | C5H4N2O2 | 124.1 | Undergoes decomposition at room temperature. researchgate.netchemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

2,3-dibromo-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKAKIOOAPRHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 4 Nitropyridine

Foundational Synthetic Routes to Halogenated Pyridines

The introduction of halogen atoms onto the pyridine (B92270) ring is a fundamental transformation in heterocyclic chemistry. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, the classic method for halogenating benzene (B151609) derivatives, requires harsh conditions and often leads to a mixture of products. Direct bromination of pyridine itself, for instance, typically requires high temperatures and oleum, yielding a complex mixture of polybrominated species.

To overcome these challenges, a variety of strategies have been developed. These include:

Activation of the Pyridine Ring: The use of pyridine N-oxides enhances the electron density of the ring, facilitating electrophilic substitution, particularly at the 4-position. researchgate.net

Metal-Catalyzed Halogenation: Palladium-catalyzed reactions have emerged as powerful tools for the regioselective halogenation of pyridines under milder conditions.

Halogenation of Pre-functionalized Pyridines: The most common approach involves the use of pyridine derivatives bearing activating or directing groups, such as amino or hydroxyl groups, which can be later removed or transformed. For example, the bromination of aminopyridines can be controlled to achieve specific isomers, with the amino group subsequently removed via diazotization. orgsyn.org

Direct Synthesis Approaches for 2,3-Dibromo-4-nitropyridine

The direct synthesis of this compound presents a significant regiochemical challenge due to the specific arrangement of the three substituents. The synthetic strategy must carefully consider the order of introduction of the bromine and nitro groups to achieve the desired isomer.

Regioselective Bromination of Pyridine Precursors

A logical approach to this compound would involve the bromination of a pre-functionalized pyridine. One potential precursor is 4-nitropyridine (B72724). However, the direct bromination of 4-nitropyridine is not a straightforward route to the 2,3-dibromo isomer. The powerful electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution.

A more plausible strategy involves the bromination of a pyridine derivative where the desired regioselectivity is favored. For instance, the bromination of 4-pyridone and its N-oxide has been studied, but these reactions tend to yield the 3,5-dibromo derivatives. cdnsciencepub.com This suggests that starting with a 4-substituted pyridine and attempting direct dibromination at the 2- and 3-positions is unlikely to be successful.

Introduction of the Nitro Group onto the Pyridine Ring

The nitration of the pyridine ring is a well-established, albeit challenging, reaction. Direct nitration of pyridine requires harsh conditions and gives low yields of 3-nitropyridine. A more effective method involves the nitration of pyridine-N-oxide, which proceeds with high regioselectivity to afford 4-nitropyridine-N-oxide in good yield. researchgate.net This intermediate is a key building block for the synthesis of 4-substituted pyridines.

For the synthesis of this compound, one could envision the nitration of 2,3-dibromopyridine (B49186). The directing effects of the two bromine atoms would influence the position of the incoming nitro group. In this case, the 5-position is electronically favored for nitration, leading to 2,3-dibromo-5-nitropyridine (B100588), an isomer of the target compound. acs.org Therefore, the nitration of a pre-existing 2,3-dibromopyridine is not a viable route to this compound.

Multi-step Convergent and Linear Synthetic Strategies

Given the challenges of direct synthesis, multi-step strategies, both linear and convergent, are the most promising avenues for the preparation of this compound. These approaches rely on the sequential and strategic introduction of the functional groups, taking advantage of the directing effects of the substituents at each step.

Functionalization of Pyridine Derivatives with Specific Substitution Patterns

A plausible linear synthetic sequence for this compound would commence with the synthesis of a pyridine derivative with a pre-installed nitro group at the 4-position. As mentioned, 4-nitropyridine-N-oxide is readily accessible. This intermediate can then be subjected to sequential bromination reactions.

The first bromination of 4-nitropyridine-N-oxide has been shown to yield 2-bromo-4-nitropyridine-N-oxide. This reaction demonstrates the activating and directing effect of the N-oxide group, which facilitates electrophilic substitution at the 2-position.

Strategic Sequential Introduction of Halogen and Nitro Groups

Following the synthesis of 2-bromo-4-nitropyridine-N-oxide, the next logical step would be the introduction of the second bromine atom at the 3-position. The deoxygenation of the N-oxide can be achieved using reagents like phosphorus tribromide, which can also act as a brominating agent. However, a more controlled approach would involve the deoxygenation to 2-bromo-4-nitropyridine (B184007), followed by a second bromination step.

The electronic properties of 2-bromo-4-nitropyridine would dictate the regioselectivity of the second bromination. The nitro group at the 4-position is a strong deactivating and meta-directing group, while the bromine at the 2-position is a deactivating but ortho- and para-directing group. The 3-position is ortho to the bromine and meta to the nitro group, making it a potential site for electrophilic attack. The 5-position is also meta to the nitro group and para to the bromine, representing another possible site of bromination. Careful optimization of reaction conditions would be crucial to favor the formation of the desired 2,3-dibromo isomer over the 2,5-dibromo byproduct.

A representative multi-step synthesis is outlined below, based on analogous reactions reported in the literature.

Table 1: Plausible Multi-step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Notes |

| 1 | Pyridine | Oxidizing agent (e.g., m-CPBA) | Pyridine-N-oxide | Standard oxidation of pyridine. |

| 2 | Pyridine-N-oxide | HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | Regioselective nitration at the 4-position. researchgate.net |

| 3 | 4-Nitropyridine-N-oxide | Brominating agent (e.g., Br₂) | 2-Bromo-4-nitropyridine-N-oxide | Bromination at the activated 2-position. |

| 4 | 2-Bromo-4-nitropyridine-N-oxide | Deoxygenating agent (e.g., PBr₃) | 2-Bromo-4-nitropyridine | Removal of the N-oxide group. |

| 5 | 2-Bromo-4-nitropyridine | Brominating agent (e.g., Br₂, catalyst) | This compound | Regioselective bromination at the 3-position. |

This proposed synthetic route highlights the strategic thinking required to access highly substituted and electronically complex pyridine derivatives. The synthesis of this compound remains a challenging endeavor that necessitates a deep understanding of pyridine chemistry and the careful orchestration of multiple synthetic steps.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

The optimization of reaction conditions is paramount to maximize the yield of the desired this compound and to enhance the selectivity of the reaction, thereby minimizing the formation of unwanted isomers and byproducts. As direct experimental data for the synthesis of this compound is scarce, the following discussion on optimization is based on analogous nitration and bromination reactions of other pyridine derivatives.

One plausible route to this compound is the nitration of 2,3-dibromopyridine. The directing effects of the two bromine atoms on the pyridine ring would influence the position of the incoming nitro group. Another viable pathway is the bromination of a suitable nitropyridine precursor, such as 3-bromo-4-nitropyridine (B1272033) or 2-bromo-4-nitropyridine. In this case, the directing effects of both the bromo and the nitro substituents would dictate the regioselectivity of the bromination.

Key parameters that would require careful optimization include the choice of nitrating or brominating agent, the reaction temperature, the solvent, and the use of catalysts. For instance, in the nitration of pyridine derivatives, a mixture of concentrated nitric acid and sulfuric acid is commonly employed. The temperature of this highly exothermic reaction must be carefully controlled to prevent over-nitration and decomposition.

Similarly, for bromination, reagents such as elemental bromine, N-bromosuccinimide (NBS), or pyridine hydrobromide perbromide can be used. smolecule.com The choice of reagent and solvent can significantly impact the selectivity of the bromination. For example, the use of NBS in a polar aprotic solvent like acetonitrile (B52724) has been shown to provide cleaner reaction profiles in some cases. smolecule.com

To illustrate the impact of reaction conditions on yield and selectivity, the following data tables, derived from studies on analogous compounds, are presented. These tables serve as a guide for the systematic optimization that would be necessary for the synthesis of this compound.

Table 1: Hypothetical Optimization of Nitration of a Dibromopyridine Derivative

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield of 4-nitro Isomer (%) |

| 1 | HNO₃/H₂SO₄ | - | 0-10 | 2 | 45 |

| 2 | HNO₃/H₂SO₄ | - | 25 | 2 | 40 (with increased byproducts) |

| 3 | KNO₃/H₂SO₄ | - | 0-10 | 4 | 55 |

| 4 | Fuming HNO₃ | Acetic Anhydride | 0 | 3 | 35 |

Interactive Data Table 1: Hypothetical Optimization of Nitration

Table 2: Hypothetical Optimization of Bromination of a Nitropyridine Derivative

| Entry | Brominating Agent | Solvent | Temperature (°C) | Catalyst | Hypothetical Yield of Desired Isomer (%) |

| 1 | Br₂ | Acetic Acid | 80 | None | 50 |

| 2 | NBS | Acetonitrile | Reflux | AIBN | 65 |

| 3 | PyHBr·Br₂ | Chloroform | 60 | None | 70 |

| 4 | Br₂ | Oleum | 100 | FeBr₃ | 40 (with side reactions) |

Interactive Data Table 2: Hypothetical Optimization of Bromination

Note: The data in these tables is illustrative and based on general principles of pyridine chemistry, not on experimental results for the synthesis of this compound.

Considerations for Scalability and Process Development

The transition from a laboratory-scale synthesis to a larger, industrial-scale process for the production of this compound would necessitate careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The following points are based on general principles for scaling up nitration and bromination reactions of heterocyclic compounds.

Safety: Both nitration and bromination reactions are often highly exothermic and can pose significant safety risks if not properly controlled. On a large scale, the dissipation of heat becomes a critical issue. The use of continuous flow reactors can offer significant advantages in this regard. researchgate.net Flow chemistry allows for better temperature control, reduced reaction volumes at any given time, and inherently safer handling of hazardous reagents and intermediates. researchgate.net

Reagent and Solvent Selection: The choice of reagents and solvents for a large-scale process is influenced by factors such as cost, availability, toxicity, and ease of handling and disposal. For instance, while specialized brominating agents might offer higher selectivity on a lab scale, the use of more economical reagents like elemental bromine might be preferred for industrial production, provided that selectivity can be adequately controlled. Solvent selection must also consider environmental impact and the feasibility of solvent recovery and recycling.

Process Control and Monitoring: Robust process analytical technology (PAT) would be essential for monitoring key reaction parameters in real-time. This could include online monitoring of temperature, pressure, reactant concentrations, and product formation. Such monitoring allows for precise control of the reaction and early detection of any deviations from the desired process conditions.

Work-up and Purification: The isolation and purification of the final product on a large scale must be efficient and scalable. This may involve developing robust crystallization or extraction procedures to isolate this compound from the reaction mixture and remove any unreacted starting materials or byproducts. The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

Waste Management: The generation of waste, particularly acidic or halogenated waste streams, is a significant consideration in the process development for nitration and bromination reactions. Developing a process that minimizes waste generation and includes effective waste treatment and disposal protocols is crucial for environmental compliance and economic viability.

Chemical Reactivity and Transformational Chemistry of 2,3 Dibromo 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,3-Dibromo-4-nitropyridine. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the powerful electron-withdrawing nitro group, renders the carbon atoms attached to the bromine atoms susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This class of reactions allows for the introduction of a wide array of functional groups onto the pyridine scaffold.

Reactivity and Displacement of Bromine Substituents

The bromine atoms at the C2 and C3 positions serve as effective leaving groups in SNAr reactions. savemyexams.com The reactivity of these positions towards nucleophilic attack is influenced by the electronic effects of the nitro group. The nitro group at the C4 position strongly activates the ring towards nucleophilic attack, particularly at the ortho (C3) and para (not present) positions. The bromine at the C3 position is therefore expected to be more readily displaced than the bromine at the C2 position due to direct resonance stabilization of the Meisenheimer intermediate by the adjacent nitro group.

Studies on related dihalonitropyridines have shown that the halogen atom at the position para to the nitro group is the most reactive, followed by the ortho position. For instance, in 2,4-dichloro-3-nitropyridine, the chlorine atom at the 4-position is more susceptible to nucleophilic substitution. nih.gov While this compound lacks a para-halogen, the principle of activation by the nitro group remains crucial. The displacement of one or both bromine atoms can be achieved using various nucleophiles, including amines, alkoxides, and thiols, leading to a diverse range of functionalized pyridine derivatives.

Substitution and Transformation of the Nitro Group

While halogen displacement is a common pathway, the nitro group itself can also be subject to substitution, particularly with certain nucleophiles and under specific reaction conditions. Research on other nitropyridines has demonstrated that the nitro group can be displaced by nucleophiles such as thiols. nih.gov In some instances, the nitro group has been shown to be more labile than a halogen substituent on the same ring. nih.gov For example, in the reaction of 3-nitro-5-halopyridines with sulfur nucleophiles, the nitro group is preferentially substituted. nih.gov

Furthermore, the nitro group can undergo migration under certain reaction conditions. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents can lead to the migration of the nitro group from the C4 to the C3 position. clockss.org

Regiochemical Control in Nucleophilic Functionalization

The regioselectivity of nucleophilic substitution on this compound is a critical aspect of its synthetic utility. The electronic activation provided by the C4-nitro group primarily directs nucleophilic attack to the C3 position. Steric factors also play a role; the less hindered position is generally favored for attack.

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the regioselectivity of these reactions by mapping electron density and Lowest Unoccupied Molecular Orbital (LUMO) distributions. wuxiapptec.com For dihalopyrimidines, the regioselectivity of SNAr reactions is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com In the case of this compound, the interplay between the activating effect of the nitro group and the steric hindrance of the adjacent bromine atom at C2 will govern the outcome of nucleophilic functionalization.

Reduction Chemistry of the Nitro Functionality

The nitro group of this compound can be readily reduced to an amino group, providing a key pathway to aminopyridine derivatives. This transformation is significant as the resulting amino group can be further functionalized. minia.edu.eg Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-based reductions (e.g., tin(II) chloride, iron in acetic acid).

The reduction of the nitro group to an amine dramatically alters the electronic properties of the pyridine ring. The strongly electron-withdrawing nitro group is replaced by an electron-donating amino group, which in turn influences the reactivity of the remaining bromine substituents and the pyridine ring itself in subsequent reactions. For example, the resulting 2,3-dibromo-4-aminopyridine would be more susceptible to electrophilic attack than the starting material.

Electrophilic Aromatic Substitution (EAS) Potentials

The potential for electrophilic aromatic substitution (EAS) on this compound is severely limited. The pyridine ring is inherently electron-deficient compared to benzene (B151609), and the presence of three strong electron-withdrawing groups (two bromines and one nitro group) further deactivates the ring towards electrophilic attack. minia.edu.eglkouniv.ac.inlibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms on the this compound ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions. eie.grnih.gov These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are particularly relevant. eie.gr

For instance, Suzuki-Miyaura coupling with boronic acids can be used to introduce aryl or vinyl groups at the C2 and/or C3 positions. nih.gov The Sonogashira reaction allows for the introduction of alkyne moieties by coupling with terminal alkynes. researchgate.net The relative reactivity of the C2 and C3 positions in these cross-coupling reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions, allowing for selective mono- or di-functionalization. The ability to perform these transformations makes this compound a valuable precursor for the synthesis of complex, highly substituted pyridine derivatives. semanticscholar.orgresearchgate.net

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and its application to dihalogenated pyridines like this compound is governed by the regioselective activation of the C-Br bonds. The electronic properties of the pyridine ring, heavily influenced by the C4-nitro group, play a crucial role in determining which bromine atom undergoes oxidative addition to the palladium catalyst first.

Generally, in polyhalogenated N-heteroarenes, carbon-halogen bonds adjacent to the nitrogen atom (α-position) are more reactive in palladium-catalyzed cross-couplings. researchgate.net For dihalopyridines, substituents significantly influence the electronic environment and thus the site of oxidative addition. nih.gov The presence of a strong electron-withdrawing group like a nitro group further modulates this reactivity. For instance, in the Suzuki-Miyaura coupling of 2,6-dichloro-3-nitropyridine, a preference for C2 selectivity is observed due to the electronic activation by the adjacent nitro group. nih.gov

In the case of this compound, the C4-nitro group deactivates the ortho C3 position and the para C2 position towards electrophilic attack but activates them for nucleophilic substitution. In palladium-catalyzed reactions, the site of oxidative addition is influenced by both steric and electronic factors. Research on related 2,4-dihalopyridine systems has shown that selectivity can be controlled. For example, while ligand-free conditions often favor coupling at the more electronically deficient C2 position, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this, promoting selective coupling at the C4 position. researchgate.net Studies on 2,4,6-trihalogenated pyridopyrimidines have shown that the most deshielded carbon (based on NMR data) is the most reactive, allowing for predictable, sequential Suzuki couplings. academie-sciences.fr

While direct studies on this compound are not extensively documented in readily available literature, the principles derived from similar structures, such as 2,4-dichloro-3-nitropyridine, are instructive. In one instance, ligand-free Suzuki-Miyaura conditions were used to achieve selective arylation at the C4 position, circumventing the expected higher reactivity at the C2 position. researchgate.net This highlights the potential to control regioselectivity through careful selection of reaction conditions.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Halogenated Nitropyridines This table is illustrative, based on principles from related compounds, as direct comparative data for this compound is sparse.

| Substrate | Catalyst/Ligand | Major Product Position | Reference |

| 2,6-dichloro-3-nitropyridine | Pd(OAc)₂ / SPhos | C2-Arylation | nih.gov |

| 2,4-dichloro-3-nitropyridine | PdCl₂ (ligand-free), NBu₄Br | C4-Arylation | researchgate.net |

| 2,4-dibromopyridine | C₃-symmetric tripalladium clusters | C2-Arylation | nih.gov |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides. organic-chemistry.org The application of this reaction to this compound allows for the selective introduction of nitrogen-based nucleophiles, a key step in building more complex, biologically relevant molecules. The success and regioselectivity of the amination depend on the choice of catalyst, ligand, base, and reaction conditions. tcichemicals.combeilstein-journals.org

The differential reactivity of the C2-Br and C3-Br bonds is key to selective functionalization. Often, sequential reactions are employed where an initial cross-coupling is followed by a second C-N bond formation. For example, a strategy for building complex heterocycles involves an initial amination at the more reactive halogen position, followed by an intramolecular C-H functionalization or a second coupling reaction. nih.gov

In a relevant example using 2,6-dichloro-3-nitropyridine, the chlorine atoms were sequentially substituted, first with an aryl group via Suzuki coupling and then with an aminoethylamine fragment through nucleophilic aromatic substitution, a reaction mechanistically related to Buchwald-Hartwig amination under specific conditions. nih.gov This step-wise approach allows for controlled construction around the pyridine core. The choice of bulky phosphine (B1218219) ligands like XPhos or tBuXPhos is common in achieving high efficiency, even with challenging substrates. beilstein-journals.orgpurdue.edu

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Catalyst System | Base | Solvent | Temperature | Application | Reference |

| Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOt-Bu | Toluene | Reflux | General C-N coupling | tcichemicals.com |

| Pd(OAc)₂ / XPhos | KOt-Bu | Dioxane | 80-110 °C (MW) | Amination of bromo-estrones | beilstein-journals.org |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 °C | General C-N coupling | purdue.edu |

Other Palladium-Catalyzed Transformations

Beyond Suzuki and Buchwald-Hartwig reactions, this compound is amenable to other palladium-catalyzed transformations that introduce further chemical diversity.

Sonogashira Coupling: This reaction creates C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes. scirp.org It is a fundamental tool for synthesizing alkynyl-substituted heterocycles, which are valuable intermediates. nih.gov For instance, Sonogashira reactions have been successfully performed on 2-amino-3-iodo-5-nitropyridine to build the azaindole scaffold. nih.gov Given the reactivity of the C-Br bonds in this compound, selective Sonogashira coupling, likely at the more reactive C2 position, is a feasible pathway for introducing alkyne functionalities.

Carbonylative Reactions: Palladium catalysts can facilitate the introduction of a carbonyl group (CO) from carbon monoxide gas or other sources. Reductive N-heteroannulation, a process where a nitro group is reduced and cyclizes in the presence of CO, has been used to synthesize fused indoles from nitrophenyl precursors. beilstein-journals.org Applying this to a derivatized this compound could lead to the formation of complex heterocyclic ketones.

Derivatization Pathways for Advanced Scaffolds

The true synthetic utility of this compound is realized in its role as a precursor to complex, polycyclic molecules, often through sequential, palladium-catalyzed reactions. uni-rostock.dedokumen.pub

Formation of Novel Heterocyclic Systems

The di-halogenated nature of this compound makes it an ideal starting point for constructing fused heterocyclic systems. Tandem or sequential reactions, where each bromine atom is functionalized in a specific order, are a powerful strategy.

One prominent approach involves an initial palladium-catalyzed C-C coupling (e.g., Suzuki) followed by a twofold C-N coupling (e.g., Buchwald-Hartwig or Ullmann type) to achieve cyclization. This has been used to synthesize α- and δ-carboline derivatives from 2,3-dibromopyridine (B49186) and 2-bromophenylboronic acid. uni-rostock.de A similar strategy starting from 2,3-dibromobenzothiophene has been used to create heteroacenes. uni-rostock.de

Another pathway involves an initial nucleophilic substitution, often with an amine, followed by reduction of the nitro group and subsequent cyclization. For example, 2-chloro-3-nitropyridine (B167233) reacts with primary amines, and the resulting intermediate can be reduced (e.g., with Zn/HCl) to a diamine, which then condenses with an aldehyde to form an imidazo[4,5-b]pyridine skeleton. acs.org This tandem approach is highly efficient for creating privileged scaffolds found in many bioactive molecules. acs.org The synthesis of pyrrolo[2,3-c]pyridines (6-azaindoles) has also been achieved through the condensation of nitropyridines. researchgate.net

Introduction of Diverse Functionalities

Beyond forming new rings, the reactivity of this compound allows for the introduction of a wide array of functional groups that can be used to tune the properties of the final molecule.

The nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions. For example, in the synthesis of GSK3 inhibitors, a nitro group on a dichloropyridine was reduced to an amine and then acylated as part of a multi-step sequence to build a complex inhibitor. nih.gov

Furthermore, the bromine atoms can be replaced with various nucleophiles beyond carbon and nitrogen. Nucleophilic aromatic substitution (SₙAr) with thiols or alkoxides can introduce sulfur and oxygen functionalities. Studies on 2-methyl-3-nitropyridines show that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov In other systems, like 2,6-dibromo-4-nitropyridine (B61615) N-oxide, the nitro group activates the ring for nucleophilic substitution with alkoxy groups. This diverse reactivity allows for the creation of libraries of compounds with varied electronic and steric properties, which is crucial for developing new pharmaceuticals and functional materials. nih.gov

Spectroscopic and Structural Elucidation of 2,3 Dibromo 4 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,3-Dibromo-4-nitropyridine, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, are fundamental in confirming the substitution pattern and electronic structure of the pyridine (B92270) ring.

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the protons at the C-5 and C-6 positions of the pyridine ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the substituents. The nitro group (-NO₂) at the C-4 position is a strong electron-withdrawing group, which deshields the adjacent protons. The bromine atoms at C-2 and C-3 also exert an influence through their inductive and resonance effects.

The proton at C-6 is anticipated to appear at a lower field (higher ppm value) due to its proximity to the nitrogen atom of the pyridine ring and the cumulative electron-withdrawing effects of the substituents. The proton at C-5 will likely resonate at a slightly higher field compared to H-6. The coupling between these two protons (H-5 and H-6) would result in a doublet for each signal, with a typical ortho-coupling constant (³JHH) in the range of 5-6 Hz.

For comparison, in the related compound 3,5-Dibromo-4-nitropyridine-N-oxide, the two equivalent protons at the C-2 and C-6 positions resonate as a singlet in the range of δ 8.5–9.0 ppm due to the strong deshielding effects of the nitro and N-oxide groups. In the absence of the N-oxide group in this compound, the chemical shifts are expected to be slightly upfield but still in the downfield region characteristic of substituted pyridines.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Please note: This table is predictive and based on the analysis of substituent effects and data from analogous compounds, as direct experimental data for this compound is not readily available in the cited literature.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | Downfield | Doublet | ~5-6 |

| H-6 | Further Downfield | Doublet | ~5-6 |

The ¹³C NMR spectrum of this compound would provide five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are determined by the nature of the substituents attached to or near the carbon atoms.

The carbon atoms bearing the bromine substituents (C-2 and C-3) will have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the nitro group (C-4) is expected to be significantly deshielded and appear at a low field. The carbons attached to protons (C-5 and C-6) will also show distinct signals, with C-6 typically being more deshielded than C-5 due to its proximity to the ring nitrogen.

In a study of 3,5-Dibromo-4-nitropyridine-N-oxide, the nitro-substituted carbon (C-4) resonates at approximately δ 150 ppm. For this compound, a similar downfield shift for C-4 is expected. The carbons bonded to bromine in related aromatic systems also show characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on predictive analysis from substituent effects and data from analogous compounds due to the limited availability of direct experimental data for this compound in the cited literature.

| Carbon | Predicted Chemical Shift Range (ppm) |

| C-2 | Variable (influenced by Br) |

| C-3 | Variable (influenced by Br) |

| C-4 | ~150-160 |

| C-5 | ~120-130 |

| C-6 | ~140-150 |

To unambiguously assign the proton and carbon signals of this compound and its derivatives, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, which helps in piecing together the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other. sdsu.edu For this compound, a cross-peak between the signals of H-5 and H-6 would be observed, confirming their ortho-relationship. sdsu.edubeilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would show cross-peaks between the H-5 signal and the C-5 signal, and between the H-6 signal and the C-6 signal, allowing for the direct assignment of these carbon resonances.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the carbon-bromine bonds, and the nitro group.

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic stretching and bending vibrations. The C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. najah.edu The C=C and C=N ring stretching vibrations are usually observed in the 1400-1600 cm⁻¹ range. researchgate.net

Nitro Group (NO₂) Vibrations: The nitro group has two characteristic stretching frequencies: the asymmetric stretch (νas(NO₂)) and the symmetric stretch (νs(NO₂)). For aromatic nitro compounds, the asymmetric stretch typically appears as a strong band in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found in the 1300-1370 cm⁻¹ range. najah.edudoi.org In 3,5-Dibromo-4-nitropyridine-N-oxide, these bands are observed at 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Similar values are expected for this compound.

Carbon-Bromine (C-Br) Vibrations: The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is based on established group frequency ranges and data from analogous compounds. Direct experimental data for this compound is not readily available in the cited literature.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyridine Ring | C-H stretching | 3000-3100 |

| C=C, C=N stretching | 1400-1600 | |

| Nitro Group | Asymmetric stretching (νas) | 1500-1570 |

| Symmetric stretching (νs) | 1300-1370 | |

| Scissoring | ~840-870 | |

| Carbon-Bromine | C-Br stretching | 500-700 |

The planarity and orientation of the nitro group relative to the pyridine ring can be investigated using vibrational spectroscopy, often in conjunction with theoretical calculations such as Density Functional Theory (DFT). doi.orgresearchgate.net The rotational barrier of the nitro group can influence the vibrational frequencies and their intensities.

In substituted nitropyridines, the degree of conjugation between the nitro group and the pyridine ring affects the electronic structure and, consequently, the vibrational modes. While specific conformational studies on this compound are not available in the literature, studies on related molecules like 2-amino-6-methoxy-3-nitropyridine (B1334430) have demonstrated the use of DFT calculations to predict stable conformers and their corresponding vibrational spectra. researchgate.net Such an approach would be valuable in analyzing the potential for different conformers in this compound, which could arise from the rotation of the nitro group. Any significant deviation from planarity would likely be reflected in the positions and intensities of the NO₂ and pyridine ring vibrational bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula of this compound is C₅H₂Br₂N₂O₂. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern in the mass spectrum.

An HRMS analysis of this compound would be expected to show a unique isotopic cluster for the molecular ion [M]⁺˙ or a protonated species [M+H]⁺. The exact masses of these isotopic peaks can be calculated and compared with the experimentally measured values to confirm the elemental composition with a high degree of confidence. While specific experimental data for this compound is not available in the searched literature, the theoretical data provides a clear benchmark for its identification.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound (C₅H₂Br₂N₂O₂)

| Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₅H₂⁷⁹Br₂N₂O₂ | 279.8483 | 50.69 |

| C₅H₂⁷⁹Br⁸¹BrN₂O₂ | 281.8462 | 100.00 |

This table represents theoretical values. Experimental verification is required for confirmation.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions are then mass-analyzed, providing valuable information about the molecule's structure and connectivity.

For this compound, MS/MS analysis would involve isolating the molecular ion cluster and subjecting it to fragmentation. The fragmentation pathways are influenced by the relative bond strengths and the stability of the resulting fragments. Expected fragmentation could involve the loss of the nitro group (NO₂), bromine atoms (Br), or combinations thereof. The analysis of these fragmentation patterns helps to confirm the arrangement of the substituents on the pyridine ring. For instance, the loss of a NO₂ group (46 Da) is a common fragmentation pathway for nitroaromatic compounds.

Table 2: Plausible Fragmentation Pathways for this compound in Tandem MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| [C₅H₂Br₂N₂O₂]⁺˙ | NO₂ | [C₅H₂Br₂N]⁺˙ |

| [C₅H₂Br₂N₂O₂]⁺˙ | Br | [C₅H₂BrN₂O₂]⁺˙ |

| [C₅H₂Br₂N]⁺˙ | Br | [C₅H₂BrN]⁺˙ |

This table outlines hypothetical fragmentation pathways. Specific experimental MS/MS data for this compound is not available in the reviewed literature.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be reconstructed, revealing the precise location of each atom in the crystal lattice. This analysis would confirm the substitution pattern of the bromine and nitro groups on the pyridine ring.

Despite the power of this technique, no published crystal structure for this compound could be located in the Cambridge Structural Database or other searched scientific literature.

If a crystal structure were available, a detailed analysis of the molecular geometry would be possible. This includes the precise measurement of all bond lengths and bond angles within the this compound molecule. The planarity of the pyridine ring and the orientation of the nitro group relative to the ring could be determined. The C-Br, C-N, N-O, and various C-C and C-H bond lengths and angles would provide insight into the electronic effects of the substituents. For example, the electron-withdrawing nature of the nitro group and bromine atoms would be expected to influence the bond lengths within the pyridine ring.

Table 3: Expected Bond Parameters for this compound from X-ray Crystallography

| Bond/Angle | Expected Value Range | Comments |

|---|---|---|

| C-Br Bond Length | ~1.85 - 1.90 Å | Influenced by the aromatic system. |

| C-NO₂ Bond Length | ~1.45 - 1.50 Å | Typical for nitroaromatic compounds. |

| O-N-O Angle | ~123° - 127° | Characteristic of the nitro group. |

These are generalized expected values based on similar structures. Specific data for this compound is not available.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. An X-ray crystal structure of this compound would allow for a thorough investigation of these interactions.

Given the presence of bromine atoms and a nitro group, it is plausible that C-H···O or C-H···N hydrogen bonds, as well as Br···N or Br···O halogen bonds, could play a significant role in the crystal packing. Halogen bonding, where a halogen atom acts as an electrophilic species, is a well-documented interaction in crystal engineering. The electron-deficient pyridine ring could also participate in π-π stacking interactions. Understanding these packing motifs is crucial for predicting and understanding the solid-state properties of the material.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Potential Atoms Involved | Expected Distance Range |

|---|---|---|

| Halogen Bond | Br···N or Br···O | 2.8 - 3.5 Å |

| Hydrogen Bond | C-H···O or C-H···N | 2.2 - 2.8 Å (H···A distance) |

This table describes potential interactions. The actual interactions can only be determined through experimental X-ray diffraction analysis.

Computational and Theoretical Investigations of 2,3 Dibromo 4 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Dibromo-4-nitropyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density and predict sites of reactivity. The electron-withdrawing nature of the nitro group at the C4 position, combined with the inductive effects of the bromine atoms at C2 and C3, significantly influences the electron distribution within the pyridine (B92270) ring. This creates a highly electron-deficient (electrophilic) aromatic system. DFT calculations can quantify this effect by calculating atomic charges and predicting that the carbon atoms of the pyridine ring are the most likely sites for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. For this compound, the MEP surface would show regions of negative potential (typically colored red) and positive potential (colored blue).

Negative Potential: The most negative potential is expected to be localized around the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

LUMO (Lowest Unoccupied Molecular Orbital): In this compound, the strong electron-withdrawing nitro group significantly lowers the energy of the LUMO. A low-lying LUMO is characteristic of a good electron acceptor, making the molecule susceptible to attack by nucleophiles. The LUMO is likely to be localized primarily over the pyridine ring and the nitro group.

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to have significant contributions from the lone pairs of the bromine atoms and the nitrogen atom of the pyridine ring. The energy of the HOMO relates to the molecule's ability to donate electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO-LUMO gap is expected to be relatively small, consistent with a reactive molecule.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Characteristic | Implication |

| LUMO Energy | Low | High susceptibility to nucleophilic attack |

| LUMO Distribution | Primarily on the pyridine ring and nitro group | Defines sites for electron acceptance |

| HOMO Energy | Moderately low | Limited electron-donating capability |

| HOMO Distribution | Lone pairs of bromine and ring nitrogen | Defines sites for electron donation |

| HOMO-LUMO Gap | Relatively small | Indicates high chemical reactivity and lower kinetic stability |

Prediction and Correlation of Spectroscopic Data

Computational methods can predict various spectroscopic properties of this compound, which can then be correlated with experimental data to confirm its structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are invaluable for assigning the signals in an experimental spectrum.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated using frequency calculations. These simulations help in assigning the observed vibrational bands to specific functional groups and motions within the molecule, such as the characteristic symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro group and the C-Br stretching frequencies.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Information Gained |

| 13C NMR | Distinct chemical shifts for each carbon atom | Confirms the carbon skeleton and electronic environment |

| 1H NMR | Chemical shifts for the two ring protons | Provides information on the electronic environment of the protons |

| Infrared (IR) Spectroscopy | Vibrational frequencies for N-O and C-Br stretches | Assigns functional groups and confirms molecular structure |

Exploration of Electronic Properties for Material Science Applications

The distinct electronic characteristics of this compound, particularly its nature as an electron-deficient system, suggest potential applications in material science. Theoretical studies can explore these possibilities by calculating properties relevant to electronic materials. For example, its large dipole moment and polarizability, arising from the strong electron-withdrawing nitro group, could be of interest in the design of nonlinear optical (NLO) materials. Computational models can predict these NLO properties, guiding the synthesis of new materials with potential applications in optoelectronics.

Advanced Applications in Synthetic Organic Chemistry

Utilization as a Key Building Block for Complex Heterocyclic Compounds

2,3-Dibromo-4-nitropyridine is a versatile building block in synthetic organic chemistry, primarily due to the reactivity of its bromine and nitro functional groups, which allows for the construction of various complex heterocyclic systems. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring, making it susceptible to nucleophilic substitution reactions, while the bromine atoms serve as excellent leaving groups or as handles for cross-coupling reactions.

One of the significant applications of this compound is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. For instance, it can be envisioned as a precursor for the synthesis of pyrazolo[3,4-b]pyridines. These bicyclic heterocyclic compounds are formed by the fusion of pyrazole (B372694) and pyridine rings and are of considerable interest due to their wide range of biological activities. The general synthetic strategies often involve the reaction of a substituted aminopyrazole with a suitable biselectrophilic component. While direct use of this compound in this context is not explicitly detailed in the provided search results, its structural features make it a plausible starting material for creating the necessary pyridine-based electrophile.

Furthermore, the reactivity of related bromonitropyridines suggests that this compound can be a precursor to a variety of substituted nitropyridines. The bromine atoms can be selectively replaced by different nucleophiles, leading to a diverse array of functionalized pyridines, which can then be used in further synthetic transformations to build more complex molecular architectures. The differential reactivity of the bromine at the 2- and 3-positions can also be exploited to achieve regioselective synthesis.

The synthesis of other fused pyridine ring systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, has been reported starting from functionalized pyridine precursors. This highlights the general utility of substituted pyridines in constructing polycyclic heterocyclic frameworks of potential biological importance.

Role in the Synthesis of Precursors for Pharmaceutical Research

The heterocyclic compounds derived from this compound are of significant interest in pharmaceutical research due to their potential biological activities. The pyrazolo[3,4-b]pyridine core, which can be synthesized from precursors related to this compound, is found in numerous pharmaceutically active compounds. These compounds have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, antimalarial, anti-inflammatory, and anti-tumor properties.

For example, certain pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential in the diagnosis and treatment of Alzheimer's disease. Some of these compounds have shown high and selective binding to amyloid plaques, which are a hallmark of the disease. This suggests that derivatives of this compound could serve as scaffolds for the development of new diagnostic agents or therapeutic interventions for neurodegenerative disorders.

The versatility of the this compound core allows for the introduction of various substituents, which can be tailored to interact with specific biological targets. This "decoratability" is a crucial feature in medicinal chemistry for optimizing the potency and selectivity of drug candidates. The ability to synthesize a library of compounds with diverse functional groups from a common intermediate like this compound is highly valuable in the drug discovery process.

Below is a table summarizing some of the biological activities associated with the pyrazolo[3,4-b]pyridine scaffold, which is accessible from precursors structurally related to this compound.

| Biological Activity | Therapeutic Area |

| Antiviral | Infectious Diseases |

| Antibacterial | Infectious Diseases |

| Antimalarial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Diseases |

| Anti-tumor | Oncology |

| Neuroprotective | Neurology |

Intermediate in the Development of Agrochemical Active Ingredients

Halogenated pyridines are a well-established class of compounds in the agrochemical industry, with many active ingredients containing a substituted pyridine ring. These compounds have found applications as herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is crucial for the biological activity of these molecules.

For instance, the bromine atoms can be displaced by various nucleophiles or participate in cross-coupling reactions to build more complex structures. The nitro group can be reduced to an amino group, which can then be further functionalized. This versatility allows for the synthesis of a wide range of pyridine derivatives that can be screened for their agrochemical properties.

The development of new agrochemicals is driven by the need for more effective and selective products with improved environmental profiles. The use of versatile building blocks like this compound can facilitate the exploration of novel chemical spaces in the search for the next generation of crop protection agents.

Applications in Analytical Methodology Development

The development of new analytical methodologies often relies on the availability of specific reagents and standards. While there is no direct mention in the search results of this compound being used in analytical method development, its properties suggest potential applications in this area.

For example, its reactivity with certain functional groups could be exploited for the development of new derivatizing agents for chromatography or spectroscopic analysis. Derivatization is often used to improve the detection limits, selectivity, or separation efficiency of analytical methods.

Furthermore, given the potential for its derivatives to exhibit interesting photophysical properties, it could serve as a precursor for the synthesis of new fluorescent probes or sensors. These probes could be designed to selectively bind to specific analytes, leading to a change in their fluorescence properties that can be used for quantification.

Conclusion and Future Perspectives in the Research of 2,3 Dibromo 4 Nitropyridine

Summary of Current Research Landscape

Direct research and literature specifically detailing the synthesis and reactivity of 2,3-dibromo-4-nitropyridine are notably sparse. The current understanding is largely built by analogy to related substituted pyridines. The field of pyridine (B92270) chemistry, however, is robust and expanding, driven by the prevalence of the pyridine motif in pharmaceuticals, agrochemicals, and functional materials. mishmashers.comopenpr.comlifechemicals.com For instance, related compounds like 2,6-dibromo-4-nitropyridine (B61615) have been utilized as starting materials for the regioselective synthesis of tri-substituted pyridines. researchgate.net Similarly, 2,3-dibromo-5-nitropyridine (B100588) is recognized as a heterocyclic organic compound useful in nucleophilic substitution reactions and as an intermediate for pharmaceuticals and materials science. cymitquimica.com The pyridine core is a privileged scaffold in drug discovery, and its functionalization continues to be a major focus of synthetic chemistry. nih.govnih.gov

Unexplored Reactivity and Synthetic Opportunities

The substitution pattern of this compound suggests a rich and versatile, yet unexplored, reactivity profile. The presence of a strong electron-withdrawing nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions of a 4-nitropyridine (B72724) are highly electrophilic. stackexchange.comquimicaorganica.org Therefore, the bromine atom at the C2 position of this compound is expected to be an excellent site for SNAr reactions. This would allow for the introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), providing a direct route to diverse 2-substituted-3-bromo-4-nitropyridines. The nitro group itself can sometimes be displaced by strong nucleophiles. nih.gov

Metal-Catalyzed Cross-Coupling: The two bromine atoms offer handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. clockss.orgorganic-chemistry.org Research on analogous 2,4-dibromopyridines has shown that regioselective coupling is often achievable, with the C2 position typically being more reactive than the C4 position. acs.orgacs.org This predictable selectivity could allow for the stepwise functionalization of this compound, first at the C2-Br bond and subsequently at the C3-Br bond, enabling the construction of complex, highly substituted pyridine derivatives.

Vicarious Nucleophilic Substitution (VNS): The electron-deficient nature of the ring also makes it a candidate for Vicarious Nucleophilic Substitution, a method for C-H functionalization of nitroarenes. acs.orgnih.gov This could potentially allow for the introduction of substituents at the C5 or C6 positions.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group. This transformation would provide access to 2,3-dibromo-4-aminopyridine derivatives, which are valuable precursors for further functionalization, including diazotization reactions or the synthesis of fused heterocyclic systems.

Potential for Advanced Material Development

The development of advanced materials frequently relies on building blocks with tailored electronic and physical properties. Functionalized pyridines and bipyridines are key components in coordination chemistry and materials science, often serving as ligands for metal complexes or as core units in organic functional materials. clockss.org

Based on the chemistry of related structures, this compound could serve as a precursor for:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing molecules have been successfully employed as hole-transporting materials. nih.gov By using cross-coupling reactions to attach chromophores like pyrene (B120774) to the pyridine core, novel materials with desirable electro-optical properties could be developed. nih.gov

Ligands for Catalysis: The selective, stepwise functionalization of the dibromo-scaffold could yield novel bidentate or tridentate ligands. The electronic properties of these ligands can be finely tuned by the remaining substituents, potentially leading to catalysts with enhanced activity or selectivity.

Conjugated Polymers: Incorporation of the 2,3-disubstituted pyridine unit into a polymer backbone via iterative cross-coupling reactions could lead to new conjugated materials with interesting optical and electronic properties for applications in sensors or organic electronics.

Challenges and Future Directions in Pyridine Chemistry

While the potential is significant, the chemistry of polysubstituted pyridines like this compound is subject to the broader challenges and trends in the field.

Current Challenges:

Regiocontrol in Synthesis: The synthesis of polysubstituted pyridines with complete control over the position of each substituent remains a significant challenge. nih.gov Many classical methods produce mixtures of isomers, complicating purification and limiting their utility. researchgate.netrsc.org

C-H Functionalization: While powerful, direct C-H functionalization of pyridine rings is often difficult due to the electron-deficient nature of the heterocycle and the directing effects of the nitrogen atom. nih.govrsc.org Achieving functionalization at the "meta" positions (C3 and C5) is particularly challenging, making pre-functionalized building blocks important. innovations-report.comuni-muenster.de

Future Directions:

Sustainable Synthesis: There is a growing emphasis on developing greener and more sustainable methods for synthesizing and functionalizing pyridines, including the use of nanocatalysts and adopting principles of green chemistry. mishmashers.comrakuten.co.jp

Novel Catalytic Systems: The development of new and more efficient palladium catalysts and ligands continues to expand the scope of cross-coupling reactions, enabling reactions under milder conditions and with greater functional group tolerance. researchgate.netorganic-chemistry.org

Expansion of Applications: The demand for novel pyridine derivatives in the pharmaceutical and agrochemical industries continues to drive research. openpr.com Innovations in drug design and the need for more effective crop protection solutions will ensure that the exploration of new pyridine-based scaffolds remains a priority. mishmashers.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dibromo-4-nitropyridine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination and nitration of pyridine derivatives. For example, bromination of 4-nitropyridine using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in a solvent like dichloromethane or acetic acid. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Purity optimization requires monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .

- NMR spectroscopy : H and C NMR to confirm substitution patterns; N NMR for nitro-group analysis.

- Mass spectrometry : High-resolution ESI-MS or EI-MS to verify molecular mass and isotopic patterns of bromine.

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Computational modeling : Use density functional theory (DFT) to simulate NMR/IR spectra (e.g., Gaussian or ORCA software) and compare with experimental data.

- Variable-temperature NMR : Probe dynamic effects or conformational changes.

- Independent synthesis validation : Reproduce reported methods and cross-validate spectral data .

Q. What experimental designs are optimal for studying the reactivity of this compound under varying conditions?

- Methodological Answer :

- Kinetic studies : Monitor reactions (e.g., nucleophilic aromatic substitution) via in-situ techniques like UV-Vis spectroscopy or stopped-flow methods.

- Solvent/ligand screening : Test reactivity in polar aprotic (DMF, DMSO) vs. protic solvents (MeOH, HO) to assess solvolysis pathways.

- Temperature-controlled experiments : Use differential scanning calorimetry (DSC) to study thermal stability and decomposition pathways.

Q. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (using Gaussian or NWChem) to identify reactive sites.

- Transition-state modeling : Apply QM/MM (quantum mechanics/molecular mechanics) to simulate Suzuki-Miyaura or Ullmann coupling pathways.

- Machine learning : Train models on existing pyridine derivative reaction databases to predict regioselectivity trends.

Data Interpretation & Validation

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to induce slow crystallization.

- Cryocooling techniques : Stabilize crystals at 100 K to reduce thermal motion artifacts.

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals .

Q. How can researchers validate the stability of this compound in long-term storage?

- Methodological Answer :

- Accelerated aging studies : Expose samples to elevated temperatures/humidity and analyze degradation via LC-MS or H NMR.

- Light sensitivity tests : Use UV-Vis spectroscopy to monitor photodegradation under controlled irradiation.

Contradictory Evidence Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction parameter optimization : Systematically vary catalyst loading, stoichiometry, and reaction time.

- Byproduct analysis : Use GC-MS or MALDI-TOF to identify side products (e.g., debrominated or over-nitrated species).

- Statistical design of experiments (DoE) : Apply factorial designs to isolate critical variables affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。